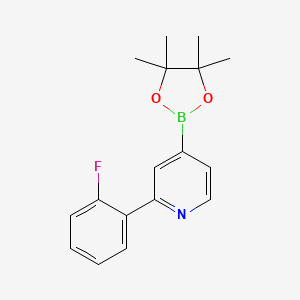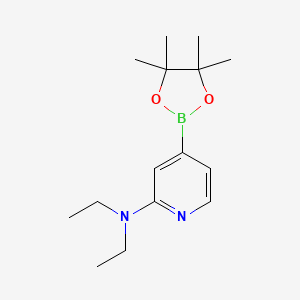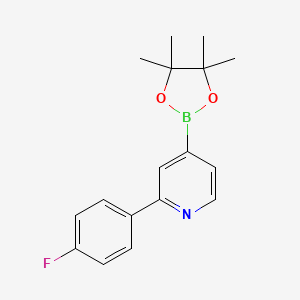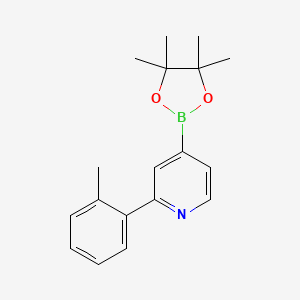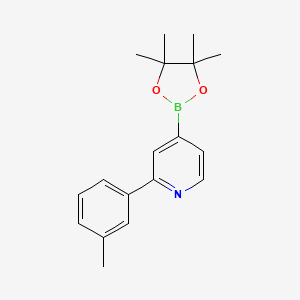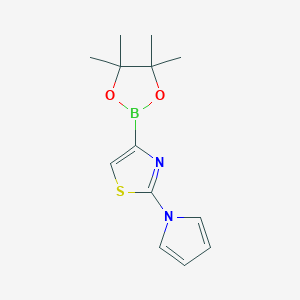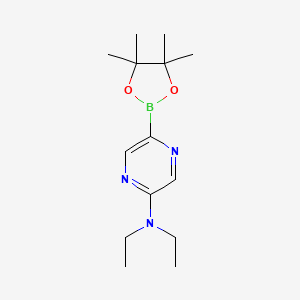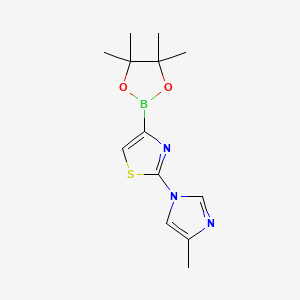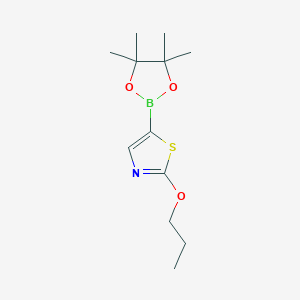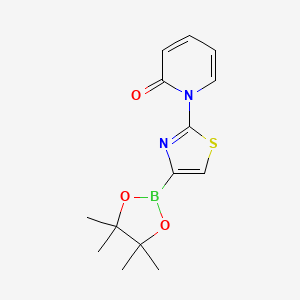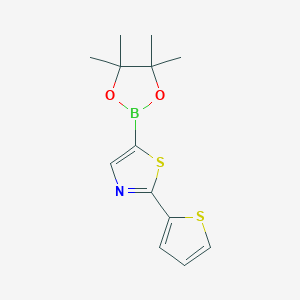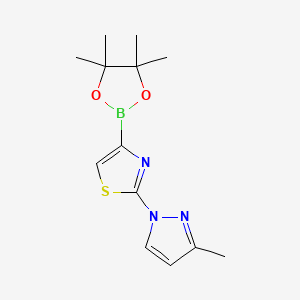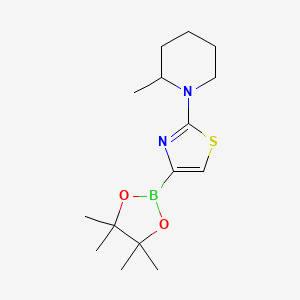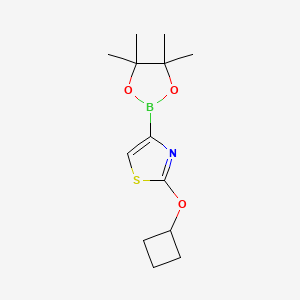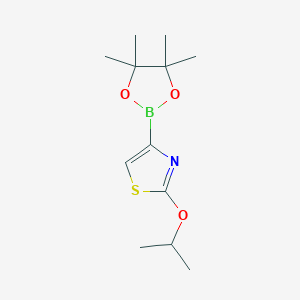
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester (IPTBP) is a versatile organoboron compound belonging to the family of boronic esters. It has found widespread use in various fields, particularly in the synthesis of pharmaceuticals, agrochemicals, and natural products. As a boronic ester, IPTBP is capable of forming strong covalent bonds with a number of substrates, making it a valuable tool in the synthesis of complex molecules. In addition, its low toxicity, low cost, and ease of synthesis make it a desirable choice for a variety of applications.
Mecanismo De Acción
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester forms strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules. In particular, it can form a boron-oxygen-carbon bond, which is highly stable and can be used to link two molecules together. Additionally, this compound can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-carcinogenic, making it a safe and effective tool for use in a variety of applications. Additionally, it has been found to be non-mutagenic, meaning it does not have an effect on the genetic material of cells. Furthermore, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential tool for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. Firstly, it is relatively inexpensive and easy to synthesize, making it an ideal choice for a variety of applications. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Furthermore, it is capable of forming strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, it is not as stable as some other boronic esters, meaning it can degrade over time. Additionally, it can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds. This can lead to the formation of unwanted by-products, which can complicate experiments.
Direcciones Futuras
In the future, 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester may find use in the synthesis of novel drugs and agrochemicals. Additionally, it may be employed in the development of new materials, such as polymers and nanomaterials. Furthermore, its anti-inflammatory and anti-bacterial properties may be explored further, potentially leading to the development of new treatments for a variety of diseases. Finally, its ability to form strong covalent bonds may be exploited in the design of new catalysts, allowing for the synthesis of complex molecules.
Métodos De Síntesis
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 2-bromo-4-methylthiazole, pinacol, and boronic acid. The synthesis of this compound begins by reacting 2-bromo-4-methylthiazole with pinacol in the presence of a strong base, such as potassium carbonate or sodium hydroxide. This reaction produces the intermediate 2-(isopropoxy)thiazole-4-boronic acid, which can then be reacted with pinacol to produce the desired this compound.
Aplicaciones Científicas De Investigación
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has found widespread use in the synthesis of pharmaceuticals, agrochemicals, and natural products. In particular, it has been used to synthesize a variety of antiviral and anti-cancer agents, as well as to produce drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been employed in the synthesis of agrochemicals and natural products, such as insecticides, herbicides, and plant growth regulators.
Propiedades
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-9(7-18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTSFQJYYOSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

